1-[(4-Ethylphenyl)methyl]-4-naphthalen-2-ylsulfonylpiperazine;oxalic acid
Overview
Description
1-[(4-Ethylphenyl)methyl]-4-naphthalen-2-ylsulfonylpiperazine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a naphthalen-2-ylsulfonyl group and a 4-ethylphenylmethyl group, combined with oxalic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Ethylphenyl)methyl]-4-naphthalen-2-ylsulfonylpiperazine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.
Introduction of the naphthalen-2-ylsulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the 4-ethylphenylmethyl group: This can be done through alkylation reactions using alkyl halides.
Combination with oxalic acid: The final step involves the formation of a salt or complex with oxalic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Ethylphenyl)methyl]-4-naphthalen-2-ylsulfonylpiperazine undergoes various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can modify the sulfonyl group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-[(4-Ethylphenyl)methyl]-4-naphthalen-2-ylsulfonylpiperazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-[(4-Ethylphenyl)methyl]-4-naphthalen-2-ylsulfonylpiperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Methylphenyl)methyl]-4-naphthalen-2-ylsulfonylpiperazine
- 1-[(4-Chlorophenyl)methyl]-4-naphthalen-2-ylsulfonylpiperazine
- 1-[(4-Bromophenyl)methyl]-4-naphthalen-2-ylsulfonylpiperazine
Uniqueness
1-[(4-Ethylphenyl)methyl]-4-naphthalen-2-ylsulfonylpiperazine is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
Properties
IUPAC Name |
1-[(4-ethylphenyl)methyl]-4-naphthalen-2-ylsulfonylpiperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2S.C2H2O4/c1-2-19-7-9-20(10-8-19)18-24-13-15-25(16-14-24)28(26,27)23-12-11-21-5-3-4-6-22(21)17-23;3-1(4)2(5)6/h3-12,17H,2,13-16,18H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IELHYLOWULHLFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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